Cas no 181285-05-2 (methyl 8-aminoquinoline-7-carboxylate)

Methyl 8-aminoquinoline-7-carboxylate is a versatile heterocyclic compound featuring a quinoline scaffold substituted with an amino group at the 8-position and a carboxylate ester at the 7-position. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The ester group enhances solubility and facilitates derivatization, while the amino group offers a handle for coupling reactions. Its rigid aromatic system contributes to stability, and the electron-rich quinoline core is useful in coordination chemistry. The compound is particularly relevant in medicinal chemistry for the development of bioactive molecules, including antimalarial and antimicrobial agents.
methyl 8-aminoquinoline-7-carboxylate structure
181285-05-2 structure
Product name:methyl 8-aminoquinoline-7-carboxylate
CAS No:181285-05-2
MF:C11H10N2O2
MW:202.209302425385
CID:113635
PubChem ID:23353253

methyl 8-aminoquinoline-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 7-Quinolinecarboxylicacid, 8-amino-, methyl ester
    • methyl 8-aminoquinoline-7-carboxylate
    • 7-Quinolinecarboxylicacid,8-amino-,methylester(9CI)
    • WS-00855
    • AKOS010057097
    • SCHEMBL8139304
    • 181285-05-2
    • CS-0308819
    • MB11656
    • EN300-133864
    • METHYL8-AMINOQUINOLINE-7-CARBOXYLATE
    • 7-QUINOLINECARBOXYLIC ACID, 8-AMINO-, METHYL ESTER
    • W19105
    • Z594218956
    • MFCD12159943
    • DTXSID201230335
    • Inchi: InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3
    • InChI Key: AHYRSTARDGGDCW-UHFFFAOYSA-N
    • SMILES: COC(C1C=CC2C=CC=NC=2C=1N)=O

Computed Properties

  • Exact Mass: 202.074227566g/mol
  • Monoisotopic Mass: 202.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.2Ų
  • XLogP3: 1.9

methyl 8-aminoquinoline-7-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-133864-0.1g
methyl 8-aminoquinoline-7-carboxylate
181285-05-2 95%
0.1g
$423.0 2023-05-01
Enamine
EN300-133864-5.0g
methyl 8-aminoquinoline-7-carboxylate
181285-05-2 95%
5g
$5066.0 2023-05-01
Enamine
EN300-133864-10.0g
methyl 8-aminoquinoline-7-carboxylate
181285-05-2 95%
10g
$9887.0 2023-05-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17848-5G
methyl 8-aminoquinoline-7-carboxylate
181285-05-2 95%
5g
¥ 11,563.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17848-10G
methyl 8-aminoquinoline-7-carboxylate
181285-05-2 95%
10g
¥ 19,272.00 2023-04-14
Enamine
EN300-133864-0.25g
methyl 8-aminoquinoline-7-carboxylate
181285-05-2 95%
0.25g
$605.0 2023-05-01
TRC
M289148-100mg
methyl 8-aminoquinoline-7-carboxylate
181285-05-2
100mg
$ 340.00 2022-06-04
eNovation Chemicals LLC
Y1241197-250mg
7-Quinolinecarboxylicacid,8-amino-,methylester(9CI)
181285-05-2 95%
250mg
$935 2024-06-06
A2B Chem LLC
AF26876-100mg
7-Quinolinecarboxylicacid,8-amino-,methylester(9CI)
181285-05-2 95%
100mg
$481.00 2024-04-20
1PlusChem
1P00BB5O-250mg
7-Quinolinecarboxylicacid,8-amino-,methylester(9CI)
181285-05-2 95%
250mg
$708.00 2025-02-25

Additional information on methyl 8-aminoquinoline-7-carboxylate

Methyl 8-aminoquinoline-7-carboxylate (CAS No. 181285-05-2): A Comprehensive Overview

Methyl 8-aminoquinoline-7-carboxylate (CAS No. 181285-05-2) is a significant compound in the field of pharmaceutical chemistry, exhibiting a rich history of research and application. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential in various therapeutic applications.

The molecular structure of methyl 8-aminoquinoline-7-carboxylate consists of a quinoline core substituted with an amino group at the 8th position and a carboxylate group at the 7th position. This configuration imparts distinct pharmacological properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both amino and carboxylate functional groups allows for diverse chemical modifications, enabling the development of novel derivatives with enhanced biological activity.

In recent years, significant advancements have been made in understanding the pharmacological profile of methyl 8-aminoquinoline-7-carboxylate. Research has highlighted its potential in combating various diseases, particularly those associated with microbial resistance. The compound has been extensively studied for its antimicrobial properties, showing efficacy against a range of pathogens. This includes Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism of action often involves interference with essential bacterial processes, such as DNA replication and protein synthesis.

Moreover, the compound has shown promise in addressing drug-resistant infections, a growing concern in global healthcare. The quinoline scaffold is well-documented for its ability to disrupt bacterial cell walls and membranes, leading to cell lysis and death. This property makes methyl 8-aminoquinoline-7-carboxylate a promising candidate for developing new antibiotics that can overcome existing resistance mechanisms.

Recent studies have also explored the compound's potential in oncology research. The quinoline derivatives are known for their ability to inhibit specific enzymes involved in cancer cell proliferation. Methyl 8-aminoquinoline-7-carboxylate, with its unique structural features, has been investigated for its ability to modulate pathways such as tyrosine kinase inhibition. This could potentially lead to the development of novel anticancer agents that target specific mutations or signaling pathways associated with various types of cancer.

The synthesis of methyl 8-aminoquinoline-7-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are commonly utilized in these processes.

In addition to its therapeutic applications, methyl 8-aminoquinoline-7-carboxylate has found utility in chemical biology research. Its ability to interact with biological targets makes it a valuable tool for studying enzyme function and protein-ligand interactions. High-throughput screening assays often incorporate this compound to identify new drug candidates or to validate existing therapeutic targets.

The safety profile of methyl 8-aminoquinoline-7-carboxylate is another critical aspect that has been thoroughly evaluated through preclinical studies. These studies have provided insights into its toxicity, pharmacokinetics, and potential side effects. The compound has generally demonstrated good tolerability at therapeutic doses, although further research is needed to fully understand its long-term effects.

The future direction of research on methyl 8-aminoquinoline-7-carboxylate is promising, with ongoing studies focusing on improving its efficacy and reducing potential side effects. Innovations in drug delivery systems are being explored to enhance bioavailability and targeted action. Additionally, computational modeling and artificial intelligence are being leveraged to design new derivatives with optimized pharmacological properties.

In conclusion, methyl 8-aminoquinoline-7-carboxylate (CAS No. 181285-05-2) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and diverse biological activities make it a valuable asset in the fight against infectious diseases and cancer. Continued research and development efforts are expected to unlock even greater therapeutic possibilities for this remarkable molecule.

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(CAS:181285-05-2)methyl 8-aminoquinoline-7-carboxylate
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